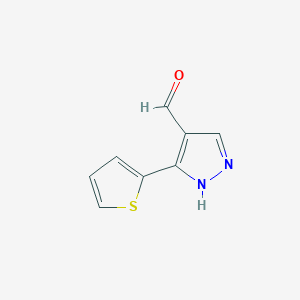

3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde

Overview

Description

3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde: is a heterocyclic compound that features both a thiophene ring and a pyrazole ring. The presence of these two rings makes it a compound of interest in various fields of chemistry and pharmacology. Thiophene is known for its aromatic properties and is often used in the synthesis of pharmaceuticals and organic materials. Pyrazole, on the other hand, is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the compound.

Mechanism of Action

Target of Action

Similar compounds, such as phenyl-3-(thiophen-2-yl)-4,5-dihydro-1h-pyrazole-1-carbothioamides, have been evaluated for their antidepressant activity .

Mode of Action

It is known that similar compounds interact with their targets and cause changes that lead to their observed effects .

Biochemical Pathways

Related compounds have been shown to degrade through branched metabolic pathways, including dioxygenation on c-1,2 and c-3,4 positions and monooxygenation on the sulfur atom .

Pharmacokinetics

Similar compounds have shown good pharmacokinetic properties as assessed by admet .

Result of Action

Related compounds have shown a variety of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Action Environment

It is known that the environment can significantly impact the effectiveness of similar compounds .

Biochemical Analysis

Biochemical Properties

3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as tyrosinase, where it acts as a competitive inhibitor. This interaction is significant in the context of anti-melanogenesis properties, as it inhibits the enzyme’s activity, thereby reducing melanin production . Additionally, this compound has been observed to interact with various proteins and other biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in melanoma cells, this compound inhibits tyrosinase activity, leading to a decrease in melanin synthesis . Furthermore, it affects the expression of genes involved in oxidative stress response and apoptosis, thereby modulating cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of tyrosinase, inhibiting its enzymatic activity by preventing substrate access . This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound in vitro and in vivo has been associated with sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as enzyme inhibition and modulation of cellular processes without significant toxicity . At higher doses, toxic or adverse effects may be observed, including oxidative stress and cellular damage. Threshold effects have been identified, indicating the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions such as oxidation and conjugation, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution is essential for its biological activity, as it determines the concentration at target sites and potential off-target effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It has been observed to localize in mitochondria and the endoplasmic reticulum, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its therapeutic potential by ensuring its presence at the site of action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde typically involves the condensation of thiophene-2-carboxaldehyde with hydrazine derivatives. One common method involves the reaction of thiophene-2-carboxaldehyde with hydrazine hydrate in the presence of an acid catalyst to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:

Oxidation: 3-(Thiophen-2-yl)-1h-pyrazole-4-carboxylic acid.

Reduction: 3-(Thiophen-2-yl)-1h-pyrazole-4-methanol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It is also used in the development of new materials with unique electronic properties .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its anti-inflammatory and antimicrobial properties .

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other organic materials .

Comparison with Similar Compounds

Thiophene-2-carboxaldehyde: Shares the thiophene ring but lacks the pyrazole ring.

1H-Pyrazole-4-carbaldehyde: Contains the pyrazole ring but lacks the thiophene ring.

3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness: 3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name |

5-thiophen-2-yl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQIKYLVCQKLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353208 | |

| Record name | 5-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26033-27-2 | |

| Record name | 5-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary synthetic routes to obtain 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde?

A1: this compound can be synthesized through the Vilsmeier-Haack reaction. [] This involves reacting appropriately substituted (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazines with the Vilsmeier-Haack reagent under controlled conditions. [] This method allows for the regioselective formation of the desired aldehyde. [] Another method involves the condensation reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide. []

Q2: What biological activities have been reported for this compound and its derivatives?

A2: Derivatives of this compound, specifically those containing a pyrrolone moiety, have shown promising anti-proliferative activity against HCT-116 (colon cancer) and MCF7 (breast cancer) cell lines in vitro. [] Other studies have explored the antimicrobial activity of this compound analogs. [] These compounds demonstrated varying degrees of susceptibility against different bacterial and fungal species. []

Q3: How has this compound been used in the synthesis of other compounds?

A3: this compound serves as a valuable building block for generating diverse heterocyclic compounds. For example, it acts as a starting material in the synthesis of pyrrolone derivatives bearing a 1,3-diphenylpyrazole moiety. [] This is achieved by reacting the acid hydrazide derived from a pyrazolyl-2(3H)-furanone with this compound, alongside other carbonyl reagents. [] This highlights the compound's versatility in constructing more complex molecules with potential biological applications.

Q4: What characterization techniques have been employed to confirm the structure of this compound and its derivatives?

A4: Various spectroscopic and analytical techniques are used to characterize this compound and its derivatives. These include Infrared Spectroscopy (IR), proton and carbon Nuclear Magnetic Resonance (1H NMR and 13C NMR) spectroscopy, and mass spectrometry. [] In some cases, single-crystal X-ray diffraction has been employed to determine the precise three-dimensional structure of the synthesized compounds. [] Elemental analysis is also used to confirm the elemental composition of the synthesized compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)